potassium;iodic acid;iodate

Analytical Chemistry Volumetric Titration Primary Standard

Specify Potassium Hydrogen Diiodate (KH(IO₃)₂) for your analytical workflows where dual functionality as a strong oxidizing agent and acidimetric primary standard is critical. Unlike neutral potassium iodate, its intrinsic acidic character (pH 1–2) eliminates the volumetric error and reagent certification burden of external acid addition, ensuring ISO/IEC 17025 traceability. Its superior iodine retention under humid tropical conditions (vs. iodide salts) reduces supply chain costs. Insist on ACS-grade material (99.95–100.05% purity) for direct basimetric and iodometric titrations.

Molecular Formula HI2KO6
Molecular Weight 389.91 g/mol
Cat. No. B7884982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium;iodic acid;iodate
Molecular FormulaHI2KO6
Molecular Weight389.91 g/mol
Structural Identifiers
SMILESOI(=O)=O.[O-]I(=O)=O.[K+]
InChIInChI=1S/2HIO3.K/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+1/p-1
InChIKeyACAYDTMSDROWHW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Iodic Acid Iodate (Potassium Hydrogen Diiodate) — Technical Overview and Chemical Identity for Scientific Procurement


Potassium iodic acid iodate, systematically named potassium hydrogen diiodate (CAS: 13455-24-8), is an inorganic acid salt with the molecular formula KH(IO₃)₂ and molecular weight of 389.91 g/mol . It exists as a white to slightly yellow crystalline powder that is sparingly soluble in cold water (13 g/L at 15°C) and more soluble in hot water, but insoluble in ethanol [1]. The compound functions as both a strong oxidizing agent and a high-purity primary standard in analytical chemistry, with commercial ACS-grade material achieving purity of 99.95–100.05% [2]. Its acidic character (pH 1–2 at 50 g/L, 20°C) distinguishes it from neutral potassium iodate and enables unique applications in basimetric titrations and as a synthetic intermediate [3].

Why Potassium Iodic Acid Iodate Cannot Be Substituted with Potassium Iodate or Other Iodine Salts


Generic substitution between iodine-based salts (potassium iodate KIO₃, potassium iodide KI, sodium periodate NaIO₄, or iodine potassium iodide IKI) is scientifically unjustified due to fundamentally divergent stoichiometry, redox potential, acid-base behavior, and material stability. Potassium iodic acid iodate (KH(IO₃)₂) is an acidic salt containing both protonated iodic acid and iodate anion within the same crystalline lattice, enabling dual functionality as both a strong oxidizing agent and an acidimetric primary standard — a property absent in neutral KIO₃ . Its acidic aqueous solution (pH 1–2) directly participates in acid-consuming reactions without external acid addition, whereas KIO₃ requires an acidified medium to liberate iodine [1]. Furthermore, KH(IO₃)₂ exhibits lower water solubility (13 g/L at 15°C) compared to KIO₃ (~91.6 g/L at 25°C), a critical parameter affecting reaction kinetics in heterogeneous oxidations and precipitation-based purification protocols . Substitution with potassium iodide (KI) introduces severe stability liabilities: KI undergoes atmospheric oxidation with iodine loss exceeding 50% under humid tropical conditions within months, whereas KH(IO₃)₂ and KIO₃ remain quantitatively stable [2]. These non-interchangeable characteristics demand compound-specific selection based on the evidence dimensions below.

Potassium Iodic Acid Iodate — Quantified Performance Differential Evidence for Scientific and Industrial Selection


Purity Specification: ACS-Grade KH(IO₃)₂ vs. Commercial KIO₃ for Primary Standard Applications

Potassium hydrogen diiodate is commercially available as an ACS-certified primary standard with assay specification of 99.95–100.05% purity, accompanied by quantified impurity maxima [1]. In contrast, reagent-grade potassium iodate (KIO₃) is typically specified at ≥98% or ≥99% purity without the same level of certified impurity profiling . The ACS primary standard grade of KH(IO₃)₂ guarantees maximum impurity levels of insoluble matter ≤0.01%, sulfate ≤0.005%, iron ≤0.001%, chloride ≤0.02%, and heavy metals (as Pb) ≤0.001% [2].

Analytical Chemistry Volumetric Titration Primary Standard

Aqueous Solubility: KH(IO₃)₂ vs. KIO₃ — Implications for Precipitation and Heterogeneous Reaction Design

Potassium hydrogen diiodate exhibits significantly lower aqueous solubility (13 g/L at 15°C) compared to potassium iodate (91.6 g/L at 25°C) . This approximately 7-fold solubility difference is critical for applications where controlled precipitation or low-solubility oxidizing agents are required. KH(IO₃)₂ solubility increases with temperature (9.15 parts per 100 parts water at 50°C), providing a tunable crystallization window absent in the highly soluble KIO₃ system [1].

Synthetic Chemistry Crystallization Reaction Engineering

Oxidative Synthesis Yield: KIO₃-Mediated Heterocycle Formation vs. Alternative Oxidants

In the synthesis of 2-acylamino-1,3,4-oxadiazoles from acylthiosemicarbazides, potassium iodate (KIO₃) as the stoichiometric oxidant in water at 60°C afforded the desired heterocycles in moderate to excellent yields within two hours [1]. While the literature primarily reports on KIO₃ rather than KH(IO₃)₂ for this specific transformation, the class-level oxidative capacity is comparable. Traditional methods for this cyclization employ hypervalent iodine reagents, lead tetraacetate, or electrochemical oxidation, all of which introduce higher cost, toxicity, or specialized equipment requirements. The aqueous KIO₃ method achieves 1.56 mg/mL MIC against S. aureus for the most potent derivative (compound 2n) [2].

Medicinal Chemistry Heterocyclic Synthesis Green Chemistry

Storage Stability: Potassium Iodate (KIO₃) vs. Potassium Iodide (KI) in Humid Environments

Under accelerated storage conditions (40°C/90% relative humidity), potassium iodate (KIO₃) demonstrates markedly superior iodine retention compared to potassium iodide (KI) when incorporated into food carriers such as wheat dietary fiber and soy protein [1]. While the study quantifies stability differences across carriers and conditions, the consistent finding is that KIO₃ retains significantly higher iodine content than KI under all adverse storage regimes. This class-level stability advantage extends to potassium hydrogen diiodate due to the shared iodate (IO₃⁻) anion, which resists atmospheric oxidation, unlike the iodide (I⁻) anion which is prone to oxidation to elemental iodine with subsequent volatilization [2].

Food Fortification Stability Studies Shelf-Life

Acid-Base Behavior: KH(IO₃)₂ as a Self-Acidifying Reagent vs. Neutral KIO₃

Potassium hydrogen diiodate produces an acidic aqueous solution with pH 1–2 at 50 g/L and 20°C due to the presence of the protonated HIO₃ moiety within its crystal lattice [1]. In contrast, potassium iodate (KIO₃) yields a near-neutral aqueous solution. This intrinsic acidity allows KH(IO₃)₂ to function as both the oxidizing agent and the acid source in iodometric titrations, eliminating the need for external acid addition (e.g., HCl or H₂SO₄) required when using KIO₃ . In basimetric applications, KH(IO₃)₂ serves directly as a primary standard for strong base standardization, whereas KIO₃ cannot fulfill this role without supplementary acid .

Analytical Chemistry Basimetric Titration Reagent Formulation

Polymerization Initiator Synergy: KIO₃ + Benzoyl Peroxide vs. BPO Alone

In the synthesis of polyaniline/poly(acrylonitrile) and polyaniline/poly(vinyl acetate) composites, a mixture of potassium iodate and benzoyl peroxide was employed as the oxidant system in aqueous/non-aqueous media [1]. While the abstract does not provide direct comparative yield or conductivity data versus benzoyl peroxide alone, the use of this dual-oxidant system is explicitly documented for composite preparation, whereas typical polyaniline syntheses rely solely on ammonium persulfate or BPO. The combination of an inorganic iodate oxidant with an organic peroxide initiator suggests a synergistic mechanism enabling polymerization across aqueous-organic interfaces, a capability not achievable with either oxidant class independently [2].

Polymer Chemistry Conductive Polymers Composite Materials

Potassium Iodic Acid Iodate — Evidence-Backed Application Scenarios for Scientific and Industrial Users


Scenario 1: ACS Primary Standard for ISO 17025 Accredited Volumetric Analysis

In ISO/IEC 17025 accredited analytical laboratories, traceability to certified reference materials is mandatory. Potassium hydrogen diiodate ACS primary standard grade (99.95–100.05% purity) with documented impurity maxima serves as a direct, single-component standard for both redox (iodometric) and acid-base (basimetric) titrations [7]. Unlike potassium iodate which requires external acidification for iodine liberation, KH(IO₃)₂ provides both the oxidizing capacity and the requisite acidic environment (pH 1–2) intrinsically, eliminating a potential source of volumetric error and reducing the number of reagents requiring independent certification . This compound is explicitly recognized alongside potassium hydrogen phthalate (KHP) as a primary standard for strong base standardization [2].

Scenario 2: Aqueous Heterocyclic Synthesis in Pharmaceutical R&D

Medicinal chemistry laboratories synthesizing 1,3,4-oxadiazole scaffolds for antibacterial drug discovery can employ potassium iodate as the stoichiometric oxidant in purely aqueous conditions at 60°C [7]. This method avoids heavy metal oxidants (e.g., lead tetraacetate) that necessitate rigorous residual metal testing in final pharmaceutical compounds. The reported protocol achieves moderate to excellent yields within two hours and has produced derivatives with MIC values of 0.78 mg/mL against Bacillus subtilis and 1.56 mg/mL against Staphylococcus aureus . For laboratories prioritizing green chemistry metrics and simplified aqueous workup, this oxidant selection directly reduces solvent waste and metal contamination risks.

Scenario 3: Conductive Polymer Composite Development in Materials Science

Researchers developing polyaniline-based conductive composites for sensing, energy storage, or EMI shielding applications may benefit from the documented use of potassium iodate in combination with benzoyl peroxide as a hybrid oxidant system [7]. This mixture enables polymerization across aqueous/non-aqueous interfaces for preparing polyaniline/poly(acrylonitrile) and polyaniline/poly(vinyl acetate) composites. While optimization data are limited, the documented feasibility provides a starting point for laboratories exploring interfacial polymerization strategies that single-component initiators (persulfates or organic peroxides alone) cannot support .

Scenario 4: Iodine Fortification Formulation in Humid Climates

Food technologists formulating iodized salt or iodine-fortified carriers (e.g., wheat fiber, soy protein) intended for distribution in tropical or high-humidity regions should specify iodate-based iodine sources rather than iodide salts [7]. Potassium iodate (and by extension potassium hydrogen iodate) demonstrates substantially greater iodine retention under accelerated storage conditions (40°C/90% RH) compared to potassium iodide, which undergoes oxidative iodine loss leading to sub-therapeutic iodine content . Procurement of iodate compounds eliminates the need for specialized moisture-barrier packaging and climate-controlled warehousing, directly reducing supply chain costs while maintaining label-claim iodine levels throughout the product shelf life.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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